Thalidomide-5-PEG2-Cl

PROTAC AURKA degradation linker SAR

Thalidomide-5-PEG2-Cl (CAS 2230956-57-5) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate designed for Proteolysis Targeting Chimera (PROTAC) technology. This compound consists of a thalidomide-derived CRBN-binding moiety conjugated via the 5-position to a diethylene glycol (PEG2) spacer terminating in a reactive chlorine handle.

Molecular Formula C17H17ClN2O6
Molecular Weight 380.8 g/mol
Cat. No. B12421899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-PEG2-Cl
Molecular FormulaC17H17ClN2O6
Molecular Weight380.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCCl
InChIInChI=1S/C17H17ClN2O6/c18-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)20(16(11)23)13-3-4-14(21)19-15(13)22/h1-2,9,13H,3-8H2,(H,19,21,22)
InChIKeyHAGULBIOKGWWFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Thalidomide-5-PEG2-Cl: A CRBN E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis


Thalidomide-5-PEG2-Cl (CAS 2230956-57-5) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate designed for Proteolysis Targeting Chimera (PROTAC) technology. This compound consists of a thalidomide-derived CRBN-binding moiety conjugated via the 5-position to a diethylene glycol (PEG2) spacer terminating in a reactive chlorine handle . As a class of compounds, CRBN-based ligand-linker conjugates are widely used as synthetic intermediates for assembling bifunctional degraders that recruit the CRBN E3 ligase complex to target proteins for ubiquitination and subsequent proteasomal degradation .

Why Generic Substitution of Thalidomide-5-PEG2-Cl Fails in PROTAC Development


In PROTAC development, the linker attachment position, PEG chain length, and terminal functional group collectively determine ternary complex geometry, synthetic compatibility, and downstream degradation efficacy. Even seemingly minor structural alterations—such as substituting a chloride leaving group for an amine handle, changing the PEG2 chain to PEG3, or relocating the linker attachment from the 5-position to the 4-position of the thalidomide core—can profoundly alter PROTAC performance. This is because even slight alterations in ligands and crosslinkers can affect ternary complex formation between the target, E3 ligase, and PROTAC . The specific combination of the 5-position attachment, two-unit PEG spacer, and terminal chloride moiety in Thalidomide-5-PEG2-Cl defines its unique synthetic and pharmacological profile that cannot be replicated by superficially similar analogs.

Product-Specific Quantitative Evidence: Thalidomide-5-PEG2-Cl Differentiation Data


5-Position Linker Attachment Enables Potent PROTAC Activity with PEG2-Length Spacers

Thalidomide-5-PEG2-Cl utilizes the 5-position attachment vector on the thalidomide phenyl ring. In a structure-activity relationship study of MK-5108-derived PROTACs targeting AURKA, altering the attachment point of the PEG linker to the 5-position of thalidomide allowed identification of a potent AURKA degrader with a linker as short as 2 PEG units [1]. The optimized PROTAC SK2188, which employs this 5-position-PEG linker architecture, induces AURKA degradation with a DC50,24h of 3.9 nM and Dmax,24h of 89% in neuroblastoma cells, significantly outperforming the parent inhibitor MK-5108 in cell proliferation screens and patient-derived organoids [1].

PROTAC AURKA degradation linker SAR

Terminal Chloride Provides Orthogonal Reactivity for Amine Conjugation and Sequential Assembly

Thalidomide-5-PEG2-Cl contains a terminal chloride group that enables nucleophilic substitution reactions with amines, thiols, or alkoxides, providing an orthogonal conjugation handle distinct from more common carboxyl or amine-terminated analogs. This reactivity profile facilitates modular PROTAC assembly without requiring protecting group strategies or activation steps. In contrast, amine-terminated analogs (e.g., Thalidomide-5-PEG2-NH2 hydrochloride, CAS 2761406-70-4) require activation or coupling reagents for conjugation to carboxyl-containing target ligands, while chloride-terminated compounds can directly alkylate nucleophilic functional groups .

bioconjugation PROTAC synthesis nucleophilic substitution

PEG2 Spacer Length Optimizes Balance Between Flexibility and Target Engagement

The PEG2 spacer in Thalidomide-5-PEG2-Cl comprises two ethylene glycol units, providing a linker length that balances sufficient conformational flexibility for ternary complex formation with minimal entropic penalty. In a systematic SAR study of MK-5108-derived PROTACs, linkers as short as 2 PEG units attached at the 5-position were sufficient to achieve potent AURKA degradation (DC50 3.9 nM) [1]. Comparatively, PEG3-based linkers (three ethylene glycol units) are often described as providing 'optimal flexibility and hydrophilicity' but may introduce additional conformational degrees of freedom that can reduce degradation efficiency in certain target contexts .

linker optimization PROTAC design ternary complex formation

Thalidomide-Based CRBN Ligand Offers Distinct Degradation Selectivity Profile vs. Pomalidomide Analogs

Thalidomide-5-PEG2-Cl employs a thalidomide-based CRBN-binding moiety rather than the higher-affinity pomalidomide core found in analogs such as Pomalidomide-PEG2-CO2H (CAS 2140807-17-4). The choice of CRBN ligand modulates not only binding affinity but also the neosubstrate degradation profile. Thalidomide-based PROTACs have been successfully applied to degrade diverse targets including CDK9 (THAL-SNS-032) and CBP/p300, with the latter achieving submicromolar target inhibition and decreased protein levels at low-micromolar concentrations in lymphoma cells [1]. Pomalidomide-based CRBN ligands, while often exhibiting higher intrinsic binding affinity, may induce different degradation selectivity patterns due to altered ternary complex geometries .

E3 ligase ligand CRBN recruitment degradation selectivity

Validated Building Block for THAL-SNS-032 Class PROTACs Targeting CDK9

Thalidomide-5-PEG2-Cl serves as a key synthetic intermediate for generating PROTACs in the THAL-SNS-032 structural class. THAL-SNS-032 is a selective CDK9 degrader consisting of a CDK-binding SNS-032 ligand linked to a thalidomide derivative that recruits CRBN E3 ligase, and has been shown to inhibit proliferation of leukemia cell lines [1]. The 5-PEG2-Cl architecture enables attachment of the thalidomide-PEG2 moiety to various target-binding warheads via the terminal chloride leaving group. This represents a specific, literature-validated application distinct from other ligand-linker conjugates that target different E3 ligases (e.g., VHL-based systems) or different CRBN attachment vectors [2].

CDK9 degradation THAL-SNS-032 leukemia

Optimal Research and Industrial Application Scenarios for Thalidomide-5-PEG2-Cl


Synthesis of AURKA-Targeting PROTACs with Short PEG2 Linkers

Researchers developing AURKA degraders for neuroblastoma or other oncology applications should prioritize Thalidomide-5-PEG2-Cl as the CRBN-recruiting building block. The 5-position attachment combined with a PEG2 linker length is experimentally validated to produce potent degraders (DC50 3.9 nM, Dmax 89% in NGP cells) when conjugated to an appropriate AURKA-binding warhead [1].

CDK9-Targeted Protein Degradation in Hematologic Malignancies

Thalidomide-5-PEG2-Cl is specifically suited for constructing THAL-SNS-032 class PROTACs targeting CDK9, which have demonstrated selective degradation activity and anti-proliferative effects in leukemia models [1]. Procurement of this specific building block ensures structural fidelity to literature-validated CDK9 degrader architectures.

Modular PROTAC Assembly Requiring Orthogonal Chloride Conjugation Chemistry

Projects requiring sequential, orthogonal conjugation steps benefit from the terminal chloride group of Thalidomide-5-PEG2-Cl, which enables direct nucleophilic substitution with amine- or thiol-containing target ligands without activation reagents. This reactivity profile is distinct from amine-, carboxyl-, or click-chemistry-terminated analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-5-PEG2-Cl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.